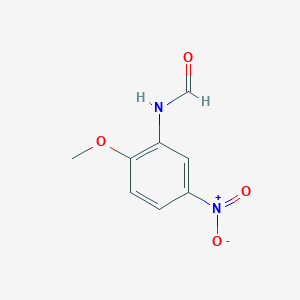

N-(2-methoxy-5-nitrophenyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8-3-2-6(10(12)13)4-7(8)9-5-11/h2-5H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFURCICLSTGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295101 | |

| Record name | N-(2-methoxy-5-nitrophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149686-06-6 | |

| Record name | N-(2-methoxy-5-nitrophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-METHOXY-5'-NITROFORMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-methoxy-5-nitrophenyl)formamide CAS 149686-06-6 physicochemical properties

An In-depth Technical Guide to N-(2-methoxy-5-nitrophenyl)formamide (CAS 149686-06-6)

Abstract

This compound (CAS 149686-06-6) is a substituted aromatic nitro compound with significant potential as a building block in synthetic organic chemistry. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis protocol, and an exploration of its potential applications, particularly in the context of pharmaceutical development. As a derivative of 2-methoxy-5-nitroaniline, this compound serves as a crucial intermediate, where the formamide group can act as a directing group, a protecting group for the amine, or a precursor for further chemical transformations. This document is intended for researchers, chemists, and professionals in drug discovery and materials science, offering expert insights into the handling, synthesis, and utility of this versatile molecule.

Introduction

This compound is a niche yet valuable organic intermediate. Its structure, featuring a methoxy group, a nitro group, and a formamide moiety on a benzene ring, provides multiple reactive sites for chemical modification. The nitro group can be readily reduced to an amine, opening pathways to a wide array of derivatives. The formamide itself can be hydrolyzed to reveal the parent amine or participate in various cyclization and condensation reactions. Understanding the fundamental properties of this molecule is paramount for its effective utilization in multi-step synthetic strategies. This guide synthesizes available data to present a holistic technical profile of the compound.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and storage requirements. The properties of this compound are summarized below.

Structural and Identifying Information

-

IUPAC Name: this compound

Quantitative Data

The following table summarizes the key physicochemical data for this compound. It is critical to note that many of these values are predicted through computational models due to the compound's status as a specialized intermediate rather than a bulk chemical.

| Property | Value | Source |

| Molecular Weight | 196.16 g/mol | [5] |

| Appearance | Yellow Solid | [5] |

| Purity | >98% (Typical for commercial samples) | [1] |

| Boiling Point | 440.9 ± 35.0 °C (Predicted) | [5] |

| Density | 1.380 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 13.45 ± 0.70 (Predicted) | [5] |

| Solubility | Soluble in DMSO, Ethanol, Ethyl Acetate, Methanol | [5] |

Synthesis and Experimental Protocols

The most direct and industrially scalable synthesis of this compound involves the N-formylation of its primary amine precursor, 2-methoxy-5-nitroaniline (CAS 99-59-2).

Synthesis Pathway: Formylation of 2-methoxy-5-nitroaniline

The conversion of the primary amine in 2-methoxy-5-nitroaniline to a formamide is a standard transformation. A widely adopted and efficient method employs a mixture of formic acid and acetic anhydride.

Causality of Reagent Choice:

-

Formic Acid: Serves as the source of the formyl group (-CHO).

-

Acetic Anhydride: Acts as a powerful dehydrating agent. It reacts with formic acid to generate the highly reactive mixed anhydride, formyl acetate, in situ. This species is a much more potent formylating agent than formic acid alone, enabling the reaction to proceed efficiently under mild conditions.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established chemical principles for N-formylation.

-

Reaction Setup: To a solution of 2-methoxy-5-nitroaniline (1.0 eq) in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a round-bottom flask, cool the mixture to 0°C using an ice bath.

-

Reagent Preparation: In a separate flask, prepare a mixed anhydride reagent by slowly adding acetic anhydride (1.5 eq) to formic acid (2.0 eq) at 0°C and stirring for 15-20 minutes.

-

Addition: Add the pre-formed mixed anhydride solution dropwise to the cooled solution of the aniline over 30 minutes, ensuring the internal temperature does not exceed 5-10°C.

-

Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water to quench the excess anhydride.

-

Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution to remove acidic residues, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Research Significance and Potential Applications

While direct applications of this compound are not extensively documented, its structure positions it as a valuable intermediate in medicinal chemistry and materials science. Its utility can be inferred from the roles of structurally similar compounds.

-

Pharmaceutical Synthesis: The core structure is related to key intermediates used in the synthesis of complex pharmaceuticals. For instance, substituted nitroanilines are foundational in creating kinase inhibitors like Osimertinib, where the nitro group is later reduced to an amine for further coupling reactions.[6] The formamide group can serve as a protecting group for the aniline nitrogen, preventing unwanted side reactions before being removed in a later synthetic step.

-

Precursor to Heterocyclic Compounds: The ortho-methoxy and para-nitro substitutions, combined with the formamide, create an electronic and steric environment suitable for directing further reactions or for participating in cyclization reactions to form heterocyclic systems.

-

Dye and Pigment Chemistry: The nitroaniline scaffold is a classic chromophore. Modifications via the formamide group could be used to tune the electronic properties and, consequently, the color and stability of novel dyes.

Logical Role as a Chemical Intermediate

Caption: Potential synthetic pathways leveraging the title compound.

Safety, Handling, and Storage

-

Hazard Classification: The precursor is known to cause skin, eye, and respiratory irritation.[7] Aromatic nitro compounds are often treated as potentially toxic and should be handled with care.

-

Personal Protective Equipment (PPE): Always use standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents. The recommended storage temperature for its precursor is between 10°C - 25°C.[7]

Conclusion

This compound is a specialized chemical intermediate with well-defined physicochemical properties. Its synthesis from 2-methoxy-5-nitroaniline is straightforward, utilizing standard organic chemistry transformations. While not a final product in itself, its true value lies in its potential as a versatile building block for constructing more complex molecules, particularly within the pharmaceutical and fine chemical industries. The strategic placement of its functional groups offers chemists a reliable platform for multi-step synthetic campaigns. This guide provides the foundational knowledge required for its safe and effective application in a research and development setting.

References

-

2-Methoxy-5-nitroformanilide. BioOrganics. [Link]

-

This compound | 149686-06-6. Molport. [Link]

-

2-Methoxy-5-nitroaniline. Oakwood Chemical. [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. Indian Journal of Chemistry, Vol. 44B, June 2005, pp. 1252-1255. [Link]

-

N-(5-amino-2-methoxyphenyl)formamide | C8H10N2O2 | CID 11105716. PubChem, National Center for Biotechnology Information. [Link]

-

N-(2-chloro-5-nitrophenyl)formamide. LookChem. [Link]

-

2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471. PubChem, National Center for Biotechnology Information. [Link]

-

Dimethylformamide. Wikipedia. [Link]

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. [Link]

-

Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. [Link]

-

Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. Silver Fern Chemical. [Link]

Sources

- 1. BioOrganics [bioorganics.biz]

- 2. CAS Number 149686-06-6 [emolecules.com]

- 3. This compound | 149686-06-6 | Buy Now [molport.com]

- 4. 149686-06-6|this compound|BLD Pharm [bldpharm.com]

- 5. 149686-06-6 CAS MSDS (2-METHOXY-5-NITROFORMANILIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 7. 2-Methoxy-5-nitroaniline | 99-59-2 | FM02151 | Biosynth [biosynth.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of N-(2-methoxy-5-nitrophenyl)formamide

This guide provides an in-depth exploration of the synthesis and characterization of N-(2-methoxy-5-nitrophenyl)formamide, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying scientific principles and rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Section 1: Synthesis Strategy and Rationale

The synthesis of this compound is most efficiently achieved through the direct formylation of its precursor, 2-methoxy-5-nitroaniline. This synthetic route is favored due to the commercial availability and relative stability of the starting material, and the straightforward nature of the formylation reaction.

The core of this transformation is the acylation of the primary amine on the 2-methoxy-5-nitroaniline ring. Formic acid serves as an effective and economical formylating agent. The reaction mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of formic acid, followed by a dehydration step to yield the final amide product. This process is often facilitated by heating to overcome the activation energy barrier.

Detailed Experimental Protocol: Formylation of 2-Methoxy-5-nitroaniline

This protocol outlines a reliable method for the synthesis of the target compound.

Reagents and Materials:

-

2-Methoxy-5-nitroaniline (1.0 eq)

-

Formic acid (≥95%, ~10 eq)

-

Toluene (or another suitable high-boiling solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-methoxy-5-nitroaniline (e.g., 5.0 g, 29.7 mmol) and formic acid (e.g., 11.0 mL, 297 mmol).

-

Reaction Execution: Heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice water (100 mL). This will often precipitate the crude product. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a solid.

-

Drying: Dry the purified product under vacuum to remove any remaining solvent.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process, from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Section 2: Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach, combining spectroscopy and physical property analysis, provides a self-validating system for structural elucidation.

Spectroscopic and Physical Data

The following table summarizes the expected data from the characterization of the target compound.

| Technique | Parameter | Expected Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | δ ~ 8.5-9.0 (d), δ ~ 8.3 (s), δ ~ 8.0 (dd), δ ~ 7.2 (d), δ ~ 4.0 (s) | Aromatic and formyl protons in distinct electronic environments. Methoxy group singlet. |

| ¹³C NMR | Chemical Shift (δ) | δ ~ 160-165, δ ~ 130-150 (aromatic C), δ ~ 110-125 (aromatic C), δ ~ 57 (OCH₃) | Confirms the carbon skeleton, including the formyl carbonyl and distinct aromatic carbons. |

| Mass Spec. (MS) | Molecular Ion (M+) | m/z ≈ 196.05 | Corresponds to the molecular formula C₈H₈N₂O₄. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1520 & ~1350 (N-O asymmetric/symmetric stretch) | Presence of key functional groups: secondary amide and nitro group.[1] |

| Melting Point | Range (°C) | A sharp, defined range | Indicates high purity of the crystalline solid. |

Standard Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.[1]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).[1]

-

Analysis: Process the spectra to determine chemical shifts, integration, and coupling constants, which are then correlated to the molecular structure.

2. Mass Spectrometry (MS):

-

Methodology: Introduce a small amount of the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Electron Ionization (EI) source.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze fragmentation patterns to further support the proposed structure.

3. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the principal functional groups in the molecule.[1]

4. Melting Point Determination:

-

Procedure: Place a small amount of the dry, crystalline product into a capillary tube and measure the melting point using a calibrated apparatus.

-

Analysis: A narrow melting point range (e.g., < 2 °C) is indicative of high purity.

Characterization and Verification Workflow

This diagram illustrates the logical flow of using multiple analytical techniques to achieve unambiguous structural verification.

Caption: Logical workflow for the characterization of the synthesized compound.

References

-

The Royal Society of Chemistry. Electronic Supplementary Information.[Link]

- Google Patents.CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

-

The Royal Society of Chemistry. Supporting Information.[Link]

-

ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide.[Link]

-

Semantic Scholar. SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA.[Link]

-

PubChem. 2-Methoxy-5-nitroaniline.[Link]

Sources

An In-depth Technical Guide to N-(2-methoxy-5-nitrophenyl)formamide (C8H8N2O4)

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of N-(2-methoxy-5-nitrophenyl)formamide, a key organic intermediate. The document delves into its molecular and physicochemical properties, outlines a detailed synthesis protocol from 2-methoxy-5-nitroaniline, and presents a systematic approach to its analytical characterization using modern spectroscopic techniques. Furthermore, potential applications in drug discovery and materials science are explored, underpinned by insights from related chemical structures. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical, field-proven insights.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, with the molecular formula C8H8N2O4, is an aromatic organic compound that holds significant potential as a versatile intermediate in the synthesis of more complex molecules. Its structure, featuring a formamide group, a methoxy substituent, and a nitro group on a benzene ring, provides multiple reactive sites for further chemical transformations. The interplay of these functional groups—the electron-donating methoxy group and the electron-withdrawing nitro group—creates a unique electronic environment that influences the reactivity of the aromatic ring and the amide functionality.[1] While not as extensively documented as some commodity chemicals, its utility can be inferred from the vast applications of its parent amine, 2-methoxy-5-nitroaniline, which is a known precursor in the manufacturing of dyes, pigments, and pharmaceuticals.[1] This guide aims to consolidate the available information and provide a robust framework for the synthesis, characterization, and potential utilization of this compound.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and for predicting its behavior in various chemical and biological systems. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H8N2O4 | - |

| Molecular Weight | 196.16 g/mol | Calculated |

| CAS Number | 135043-36-8 | [2] |

| Appearance | Predicted: Yellowish to orange solid | Inferred from related compounds[1][3] |

| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | Inferred from related compounds[4] |

| Predicted XLogP3 | 1.3 | Inferred from PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | Inferred from PubChem |

| Predicted Hydrogen Bond Acceptor Count | 4 | Inferred from PubChem |

Synthesis of this compound

The most direct and logical synthetic route to this compound is the formylation of its corresponding aniline precursor, 2-methoxy-5-nitroaniline. This reaction involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the primary amine. Several methods can be employed for formylation; a common and effective approach involves the use of formic acid, which can act as both the reagent and the solvent.

Synthetic Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism where the amino group of 2-methoxy-5-nitroaniline attacks the carbonyl carbon of formic acid. The reaction is typically facilitated by heating to drive the dehydration and formation of the amide bond.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the formylation of anilines.[5]

Materials:

-

Formic acid (≥95%) (excess, to act as solvent and reagent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Ice bath

-

Büchner funnel and filter paper

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-5-nitroaniline (e.g., 16.8 g, 0.1 mol).

-

Reagent Addition: Carefully add an excess of formic acid (e.g., 50 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (e.g., 200 mL) with stirring. This will cause the product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with cold deionized water to remove any residual formic acid.

-

Drying: Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C) to obtain the crude this compound.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Excess Formic Acid: Using formic acid in excess ensures that it serves as both the formylating agent and the solvent, driving the reaction to completion according to Le Chatelier's principle by providing a high concentration of one of the reactants.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the formylation reaction and helps to remove the water byproduct, thus favoring the formation of the amide.

-

Precipitation in Water: The product is significantly less polar than the formic acid and is expected to have low solubility in water, allowing for its isolation by precipitation upon quenching the reaction mixture in cold water.

Analytical Characterization

To confirm the identity, structure, and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Predicted Spectroscopic Data

The following table summarizes the expected key signals for this compound.[7][8]

| Technique | Predicted Signals/Peaks | Interpretation |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch, amide I), ~1530 (N-H bend, amide II), ~1580 & ~1340 (asymmetric and symmetric NO₂ stretch) | Confirms the presence of the secondary amide and nitro functional groups. |

| ¹H NMR (ppm) | Singlet ~3.9 (3H, -OCH₃), Doublet ~7.0-7.2 (1H, aromatic), Doublet of doublets ~8.0-8.2 (1H, aromatic), Singlet ~8.3 (1H, formyl proton), Broad singlet ~8.5-9.0 (1H, N-H) | Provides information on the different proton environments and their connectivity. |

| ¹³C NMR (ppm) | ~56 (-OCH₃), ~110-145 (aromatic carbons), ~160-165 (formyl C=O) | Identifies the number of unique carbon environments. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at ~196.05 | Confirms the molecular weight of the compound. |

Generalized Analytical Protocols

Sample Preparation:

-

FT-IR: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

NMR: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

-

Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

FT-IR: Record the spectrum over a wavenumber range of 4000-400 cm⁻¹.[7]

-

NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

-

Mass Spectrometry: Infuse the sample solution into the mass spectrometer (e.g., using electrospray ionization - ESI) and acquire the mass spectrum in the appropriate mass range.[9]

Potential Applications in Research and Development

This compound is a valuable intermediate due to its trifunctional nature. The nitro group can be readily reduced to an amine, which can then be further functionalized. The formamide can be hydrolyzed back to the amine or used in cyclization reactions. The methoxy group and the aromatic ring itself can also participate in various reactions.

-

Pharmaceutical Synthesis: This compound serves as a scaffold for the synthesis of various heterocyclic compounds and other complex molecules with potential biological activity. For instance, related nitroaniline derivatives are key starting materials in the synthesis of kinase inhibitors for cancer therapy.[4][10] The presence of the formamide group can also be a precursor for isocyanide intermediates, which are useful in multicomponent reactions like the Ugi and Passerini reactions.

-

Dye and Pigment Industry: The precursor, 2-methoxy-5-nitroaniline, is known as Azoic Diazo Component 13 and is used in the manufacturing of dyes.[6] The formamide derivative could potentially be used to synthesize novel dyes with altered properties such as solubility, lightfastness, or affinity for certain fabrics.

-

Materials Science: Nitroaromatic compounds are sometimes used in the synthesis of energetic materials or as components in nonlinear optical materials. The specific substitution pattern on this compound could be explored for the development of new materials with tailored electronic and optical properties.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. This guide has provided a comprehensive framework for its synthesis, purification, and detailed analytical characterization. The outlined protocols are based on established chemical principles and are designed to be self-validating through the use of modern analytical techniques. The potential applications discussed herein highlight the importance of this compound as a building block in various fields, particularly in the development of novel pharmaceuticals and functional materials. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, enabling further exploration and innovation.

References

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

-

ResearchGate. (n.d.). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-acetyl-5-methoxyphenyl)formamide. Retrieved from [Link]

-

LookChem. (n.d.). N-(2-chloro-5-nitrophenyl)formamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. Retrieved from [Link]

-

PubChem. (n.d.). N-(5-amino-2-methoxyphenyl)formamide. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 149686-06-6|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]

- 6. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-(2-methoxy-5-nitrophenyl)formamide

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of N-(2-methoxy-5-nitrophenyl)formamide, a substituted nitroaromatic compound. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It provides a detailed, predictive interpretation of the spectra, grounded in the fundamental principles of chemical shift theory, spin-spin coupling, and conformational dynamics. We will explore the causal relationships between the molecule's electronic and steric environment and its spectral features, including the significant impact of restricted amide bond rotation. This guide also establishes a self-validating framework by providing standardized protocols for data acquisition, ensuring that researchers can reliably reproduce and verify the presented analysis.

Introduction

The Compound: this compound

This compound belongs to the class of N-arylformamides, characterized by a formyl group attached to the nitrogen of an aniline derivative. The aromatic ring is trisubstituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and the formamido group (-NHCHO). The interplay of these substituents—the electron-donating methoxy group, the strongly electron-withdrawing nitro group, and the resonance-capable formamido group—creates a distinct electronic environment that is reflected in its NMR spectra. Understanding this compound's spectral signature is crucial for its unambiguous identification, purity assessment, and the study of its chemical behavior.

The Technique: The Power of NMR for Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. For organic molecules, ¹H and ¹³C NMR are the most powerful techniques for determining molecular structure.[1]

-

Chemical Shift (δ) : The position of a signal in an NMR spectrum, measured in parts per million (ppm), indicates the electronic environment of the nucleus. Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it and shifting its signal downfield (to a higher ppm value).[2] Conversely, electron-donating groups "shield" the nucleus, shifting its signal upfield (to a lower ppm value).

-

Spin-Spin Coupling (J) : The interaction between neighboring magnetic nuclei splits NMR signals into characteristic patterns (e.g., doublets, triplets), a phenomenon known as spin-spin coupling. The magnitude of this splitting, the coupling constant (J), provides information about the number of neighboring nuclei and the dihedral angle between them.

-

Integration : The area under a ¹H NMR signal is proportional to the number of protons it represents, allowing for a quantitative proton count.

This guide will leverage these principles to construct a detailed predictive analysis of the title compound's NMR spectra.

Molecular Structure & Conformational Dynamics

To facilitate a clear discussion, the atoms of this compound are numbered as shown in the diagram below. The molecule possesses seven unique carbon environments and five unique proton environments.

Caption: Numbering scheme for this compound.

A critical feature of N-arylformamides is the partial double-bond character of the amide C-N bond due to resonance.[3][4] This restricts free rotation, leading to the existence of two planar conformers (or rotamers): syn and anti, where the formyl proton (H-7) is either cis or trans to the N-H proton, respectively. These conformers are often in slow exchange on the NMR timescale at room temperature, resulting in the observation of two distinct sets of signals for the formyl and N-H protons.[5][6]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted based on the additive effects of the substituents on the aromatic ring and known data for N-arylformamides. The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is capable of hydrogen bonding with the N-H proton.

Aromatic Region (δ 7.0–9.0 ppm)

The aromatic region will display signals for three protons: H-3, H-4, and H-6. Their chemical shifts are dictated by the electronic effects of the three substituents.

-

-NO₂ Group : This is a powerful electron-withdrawing group that strongly deshields ortho and para protons through resonance and inductive effects.[7]

-

-OCH₃ Group : This is an electron-donating group that shields ortho and para protons.[8]

-

-NHCHO Group : This group has a net electron-donating resonance effect but can be inductively withdrawing. Its effect is generally less pronounced than the nitro and methoxy groups.

Based on these effects, we can predict the following:

-

H-6 (δ ≈ 8.7-8.9 ppm, doublet, J ≈ 2.5-3.0 Hz) : This proton is ortho to the strongly deshielding nitro group and meta to the formamido group. It is expected to be the most downfield aromatic proton. It will appear as a doublet due to coupling with the meta proton H-4 (⁴J).

-

H-4 (δ ≈ 8.0-8.2 ppm, doublet of doublets, J ≈ 9.0 Hz, 3.0 Hz) : This proton is ortho to the nitro group and para to the methoxy group, but also ortho to H-3. It experiences strong deshielding from the nitro group. It will be split into a doublet of doublets by coupling to H-3 (³J, ortho coupling) and H-6 (⁴J, meta coupling).

-

H-3 (δ ≈ 7.2-7.4 ppm, doublet, J ≈ 9.0 Hz) : This proton is ortho to the shielding methoxy group and meta to the nitro group. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet due to ortho coupling with H-4 (³J).

Formyl and Amide Region (δ 8.0–10.5 ppm)

As discussed in Section 2.0, restricted C-N bond rotation is expected to produce two sets of signals for the formyl (H-7) and amide (N-H) protons, corresponding to the syn and anti conformers.[5] The trans coupling constant between the N-H and C-H protons is typically much larger (12-14 Hz) than the cis coupling (0-2 Hz).[5]

-

Anti Conformer Signals :

-

N-H (δ ≈ 10.0-10.4 ppm, doublet) : The N-H proton signal is expected to be a broad doublet due to coupling with H-7. In a solvent like DMSO-d₆, the chemical shift will be significantly downfield due to hydrogen bonding.

-

H-7 (δ ≈ 8.2-8.4 ppm, doublet, J ≈ 12-14 Hz) : The formyl proton will appear as a doublet due to the large trans coupling to the N-H proton.

-

-

Syn Conformer Signals :

-

N-H (δ ≈ 9.8-10.2 ppm, doublet) : The chemical shift will be slightly different from the anti conformer.

-

H-7 (δ ≈ 8.4-8.6 ppm, doublet, J ≈ 0-2 Hz) : This signal will appear as a sharp doublet (or singlet if coupling is unresolved) due to the small cis coupling to the N-H proton.

-

The relative integration of the two sets of signals will depend on the thermodynamic stability of the two conformers.

Aliphatic Region (δ 3.5–4.5 ppm)

-

-OCH₃ (δ ≈ 3.9-4.1 ppm, singlet) : The methoxy group protons are not coupled to any other protons and will appear as a sharp singlet integrating to three protons. Its chemical shift is typical for an aromatic methoxy group.[9]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

Aromatic Region (δ 100–160 ppm)

The chemical shifts of the aromatic carbons are highly sensitive to substituent effects.[10]

-

C-2 (δ ≈ 150-155 ppm) : This carbon is attached to the electronegative oxygen of the methoxy group and is expected to be significantly downfield.

-

C-5 (δ ≈ 140-145 ppm) : This is the ipso-carbon attached to the nitro group. It is typically deshielded.[7]

-

C-1 (δ ≈ 135-140 ppm) : The carbon bearing the formamido group.

-

C-4 (δ ≈ 125-130 ppm) : This carbon is ortho to the electron-withdrawing nitro group.

-

C-6 (δ ≈ 118-122 ppm) : This carbon is ortho to the nitro group.

-

C-3 (δ ≈ 110-115 ppm) : This carbon is ortho to the electron-donating methoxy group and is expected to be the most upfield aromatic carbon.

Carbonyl and Aliphatic Regions

-

C-7 (Formyl C=O, δ ≈ 160-165 ppm) : The formyl carbonyl carbon appears in a characteristic downfield region.[11] Due to the presence of rotamers, this signal may be broadened or appear as two distinct, closely spaced peaks.

-

C-8 (Methoxy -OCH₃, δ ≈ 56-58 ppm) : This signal is found in the typical range for an aromatic methoxy carbon.[12][13]

Standardized Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following protocols are recommended.

Sample Preparation Protocol

-

Mass Measurement : Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[14]

-

Solvent Addition : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for amides to observe the N-H proton signal clearly.[15]

-

Dissolution : Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filtration and Transfer : Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[16]

-

Referencing : The residual solvent peak can be used for calibration. Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[17]

-

Labeling : Clearly label the NMR tube with the sample identity.

NMR Data Acquisition Workflow

The following workflow outlines the standard steps for acquiring ¹H and ¹³C NMR spectra.

Caption: Standard workflow for NMR data acquisition and processing.

Data Summary

The following table summarizes the predicted ¹H and ¹³C NMR data for this compound in DMSO-d₆.

| Assignment | Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant, J (Hz) | Notes |

| H-6 | ¹H | 8.7–8.9 | d | ⁴J ≈ 2.5–3.0 | Ortho to -NO₂ |

| H-4 | ¹H | 8.0–8.2 | dd | ³J ≈ 9.0, ⁴J ≈ 3.0 | Ortho to -NO₂ |

| H-3 | ¹H | 7.2–7.4 | d | ³J ≈ 9.0 | Ortho to -OCH₃ |

| -OCH₃ | ¹H | 3.9–4.1 | s | - | 3H singlet |

| N-H (anti) | ¹H | 10.0–10.4 | d | ³J ≈ 12-14 | Major rotamer, broad |

| H-7 (anti) | ¹H | 8.2–8.4 | d | ³J ≈ 12-14 | Major rotamer |

| N-H (syn) | ¹H | 9.8–10.2 | d | ³J ≈ 0-2 | Minor rotamer, broad |

| H-7 (syn) | ¹H | 8.4–8.6 | d | ³J ≈ 0-2 | Minor rotamer |

| C-7 (C=O) | ¹³C | 160–165 | s | - | May be broad or doubled |

| C-2 | ¹³C | 150–155 | s | - | Attached to -OCH₃ |

| C-5 | ¹³C | 140–145 | s | - | Attached to -NO₂ |

| C-1 | ¹³C | 135–140 | s | - | Attached to -NHCHO |

| C-4 | ¹³C | 125–130 | s | - | Aromatic CH |

| C-6 | ¹³C | 118–122 | s | - | Aromatic CH |

| C-3 | ¹³C | 110–115 | s | - | Aromatic CH |

| C-8 (-OCH₃) | ¹³C | 56–58 | s | - | Methoxy carbon |

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a rich set of features that directly correlate with its complex molecular structure. The aromatic region is defined by the strong and opposing electronic effects of the nitro and methoxy substituents, leading to a wide dispersion of the three aromatic proton signals. A key diagnostic feature is the presence of doubled signals for the formyl and amide protons, which provides direct evidence for the slow conformational exchange between syn and anti rotamers arising from restricted amide bond rotation. This in-depth analysis, combining predictive interpretation with standardized experimental protocols, serves as an authoritative guide for researchers working with this compound and provides a robust framework for the structural elucidation of similarly complex N-aryl amides.

References

-

StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

Modulations in restricted amide rotation by steric induced conformational trapping. PMC. [Link]

-

MDPI. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. [Link]

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

ResearchGate. (2018). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

AZoM. (2024). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

ResearchGate. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. [Link]

-

University of Cambridge. NMR Sample Prepara-on. [Link]

-

Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ScienceDirect. (2001). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]

-

University College London. Sample Preparation. [Link]

-

National Institutes of Health. (2020). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. [Link]

-

ChemistryViews. (2018). Substituent Effects on Benzene Rings. [Link]

-

ResearchGate. (2022). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products.... [Link]

-

ResearchGate. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-

SpectraBase. Nitrobenzene - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. Nitrobenzene - Optional[17O NMR] - Chemical Shifts. [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. [Link]

-

ResearchGate. (2016). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

ResearchGate. 1 H NMR chemical shifts and IR stretches of NH for free ligand and complex. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. azom.com [azom.com]

- 4. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 5. mdpi.com [mdpi.com]

- 6. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. compoundchem.com [compoundchem.com]

- 12. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 16. sites.bu.edu [sites.bu.edu]

- 17. organomation.com [organomation.com]

mass spectrometry analysis of N-(2-methoxy-5-nitrophenyl)formamide

An In-Depth Technical Guide to the Mass Spectrometry Analysis of N-(2-methoxy-5-nitrophenyl)formamide

Authored by a Senior Application Scientist

Foreword: Unveiling the Molecular Identity

In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. This compound, a substituted nitroaromatic compound, presents a unique analytical challenge due to its combination of functional groups, each influencing its behavior under mass spectrometric analysis. This guide provides a comprehensive, field-proven approach to the analysis of this molecule, moving beyond mere procedural steps to explain the underlying scientific rationale. We will explore the causality behind methodological choices, ensuring a robust and self-validating analytical system for researchers, scientists, and drug development professionals.

Physicochemical Profile of the Analyte

A thorough understanding of the analyte's properties is the foundation of any successful analytical method. This compound (C₈H₈N₂O₄) possesses a distinct chemical architecture that dictates its analytical behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| Monoisotopic Mass | 196.048407 Da | Calculated |

| Key Functional Groups | Aromatic Ring, Nitro Group (-NO₂), Methoxy Group (-OCH₃), Secondary Formamide (-NHCHO) | N/A |

The presence of the nitro and formamide groups imparts significant polarity, while the aromatic ring provides a stable structural core. These features are critical when selecting ionization techniques and predicting fragmentation pathways.

Core Principles: Ionization & Fragmentation Strategy

The choice of ionization method is the most critical parameter in mass spectrometry, determining whether we observe the intact molecule or a rich fingerprint of its fragments. For this compound, both soft and hard ionization techniques offer complementary information.

Electrospray Ionization (ESI): The Gentle Approach for Molecular Confirmation

ESI is a soft ionization technique ideal for confirming the molecular weight of polar, thermally labile compounds. The molecule is expected to readily protonate in the presence of an acidic mobile phase, forming a protonated molecule, [M+H]⁺.

Causality of Protonation: The most likely sites for protonation are the formamide's carbonyl oxygen or nitrogen atom, due to the high electron density and the stability of the resulting ion.[2][3] This stability ensures that the molecule enters the mass analyzer intact, providing a clear signal for the molecular ion at m/z 197.0557.

Electron Ionization (EI): The Energetic Path to Structural Fingerprinting

EI is a hard ionization technique that bombards the molecule with high-energy electrons, causing ionization and extensive fragmentation.[4][5] This process creates a unique fragmentation pattern that serves as a structural fingerprint. The resulting molecular ion, M⁺• at m/z 196.0484, is often unstable and undergoes predictable bond cleavages.

Expert Insight: For aromatic compounds, the molecular ion peak is typically strong due to the stability conferred by the ring system.[6] However, the substituents—particularly the nitro group—will direct the fragmentation cascade.

Experimental Methodologies: From Sample to Spectrum

The following protocols are designed as self-validating systems, incorporating best practices for achieving reproducible and accurate results.

Workflow for Compound Characterization

Caption: Generalized workflow for the mass spectrometric analysis of this compound.

Protocol 1: LC-ESI-MS/MS Analysis

This method is optimized for confirming the molecular weight and studying the fragmentation of the protonated molecule via tandem mass spectrometry (MS/MS).

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

2. Liquid Chromatography Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

3. ESI-MS Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): Flow at 600 L/hr, Temperature at 350 °C.

-

MS Scan Range: m/z 50-300.

-

MS/MS: Isolate the precursor ion at m/z 197.06 and apply a collision energy ramp (e.g., 10-40 eV) to generate a product ion spectrum.

Protocol 2: GC-EI-MS Analysis

This method is designed to elicit a detailed fragmentation pattern for structural confirmation.

1. Sample Preparation:

-

Prepare a 1 mg/mL solution in a volatile solvent like ethyl acetate or dichloromethane.

-

Trustworthiness Note: The thermal lability of some nitroaromatic compounds can be a concern.[7] A fast GC oven ramp and a short column can minimize on-column degradation.

2. Gas Chromatography Parameters:

-

Column: Low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C (Splitless injection, 1 µL).

-

Oven Program: Hold at 100 °C for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes.

3. EI-MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

MS Scan Range: m/z 40-300.

Data Interpretation: Decoding the Spectra

The spectra obtained from ESI and EI analyses provide complementary data points that, when combined, allow for unambiguous identification.

Predicted ESI-MS/MS Fragmentation of [M+H]⁺

Collision-induced dissociation (CID) of the protonated molecule (m/z 197.06) is expected to follow pathways characteristic of aromatic amides.[2][3] The primary cleavage is anticipated at the amide N-CO bond, which is inherently labile.

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.

Predicted EI-MS Fragmentation of M⁺•

The EI mass spectrum will be more complex. The fragmentation will be driven by the stability of the aromatic ring and the influence of the electron-withdrawing nitro group and electron-donating methoxy group.

Caption: Key predicted fragmentation pathways in the EI mass spectrum of this compound.

Summary of Key Diagnostic Ions

The following table summarizes the key ions that are diagnostic for the structure of this compound. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of these ions.

| Ionization | Predicted m/z | Proposed Formula | Significance / Neutral Loss |

| ESI (MS) | 197.0557 | [C₈H₉N₂O₄]⁺ | [M+H]⁺ |

| ESI (MS/MS) | 169.0608 | [C₈H₉N₂O₃]⁺ | Loss of CO |

| ESI (MS/MS) | 154.0373 | [C₇H₆N₂O₃]⁺ | Loss of CO, then •CH₃ |

| EI (MS) | 196.0484 | [C₈H₈N₂O₄]⁺• | Molecular Ion (M⁺•) |

| EI (MS) | 181.0247 | [C₇H₅N₂O₄]⁺ | Loss of •CH₃ |

| EI (MS) | 150.0400 | [C₈H₆NO₂]⁺ | Loss of •NO₂ |

| EI (MS) | 166.0535 | [C₈H₈N₂O₃]⁺• | Loss of NO |

Conclusion

The mass spectrometric analysis of this compound requires a dual-pronged strategy. LC-ESI-MS provides unambiguous confirmation of the molecular weight, while its MS/MS capabilities reveal fragmentation patterns initiated from the stable protonated molecule. Complementary analysis by GC-EI-MS delivers a detailed structural fingerprint based on the fragmentation of the radical cation. By understanding the chemical principles that drive ionization and fragmentation, and by employing the robust, self-validating protocols outlined herein, researchers can confidently elucidate and confirm the structure of this and similar molecules with the highest degree of scientific integrity.

References

-

Analysis of Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAH) by Mass Spectrometry. (2018). ResearchGate. [Link]

-

Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. (n.d.). National Center for Biotechnology Information. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). National Center for Biotechnology Information. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. (n.d.). ACS Publications. [Link]

-

Resonances in nitrobenzene probed by the electron attachment to neutral and by the photodetachment from anion. (2022). The Journal of Chemical Physics. [Link]

-

Mass Spectrometry of Nitro and Nitroso Compounds. (n.d.). ResearchGate. [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2017). RSC Publishing. [Link]

-

Electron impact and chemical ionization mass spectrometry of metabolites of 2,4-dinitrotoluene. (1989). PubMed. [Link]

-

Benzene, nitro- - Mass spectrum (electron ionization). (n.d.). National Institute of Standards and Technology. [Link]

-

Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022). YouTube. [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]

-

N-(2-acetyl-5-methoxyphenyl)formamide. (n.d.). PubChem. [Link]

-

(PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2001). ResearchGate. [Link]

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). ResearchGate. [Link]

-

Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. (n.d.). ACS Publications. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

-

N-(5-amino-2-methoxyphenyl)formamide. (n.d.). PubChem. [Link]

-

Synthesis of N-[2-benzyloxy-5-(2-oxiranyl)- phenyl]formamide. (n.d.). [Link]

-

N-(2-amino-5-methoxyphenyl)formamide. (n.d.). PubChem. [Link]

-

N-(2-chloro-5-nitrophenyl)formamide. (n.d.). LookChem. [Link]

-

Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. (2020). PubMed. [Link]

Sources

- 1. 149686-06-6|this compound|BLD Pharm [bldpharm.com]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of N-(2-methoxy-5-nitrophenyl)formamide in organic solvents

An In-Depth Technical Guide to the Solubility of N-(2-methoxy-5-nitrophenyl)formamide in Organic Solvents

Introduction

This compound is an organic compound of interest in various fields of chemical research, potentially including pharmaceutical development and materials science.[1] A fundamental physicochemical property that governs its utility and application is its solubility in different organic solvents. Understanding the solubility profile of this compound is critical for a range of processes including reaction optimization, purification, formulation, and analytical method development.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and a robust experimental framework to determine its solubility characteristics. We will delve into the molecular structure of this compound to predict its solubility behavior and provide a detailed, step-by-step protocol for its empirical determination.

Theoretical Assessment of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[2] The molecular structure of this compound features several functional groups that contribute to its overall polarity and potential for intermolecular interactions:

-

Aromatic Ring: The benzene ring is a nonpolar feature.

-

Nitro Group (-NO2): This is a strongly polar, electron-withdrawing group.

-

Methoxy Group (-OCH3): The ether linkage introduces some polarity.

-

Formamide Group (-NHCHO): This amide group is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

Given this combination of polar and nonpolar functionalities, this compound is expected to be a polar molecule. Its solubility in various organic solvents can be predicted as follows:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP) are anticipated to be excellent solvents. Their high polarity and ability to accept hydrogen bonds would effectively solvate the polar groups of the molecule.

-

Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are likely to be effective solvents.[3][4] They can engage in hydrogen bonding with the formamide group, facilitating dissolution.

-

Moderate to Low Solubility in Solvents of Intermediate Polarity: Ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate) may show moderate to low solubility.

-

Low to Negligible Solubility in Nonpolar Solvents: Hydrocarbon solvents such as hexane, toluene, and diethyl ether are expected to be poor solvents due to the significant mismatch in polarity.

Experimental Workflow for Solubility Determination

Caption: A workflow diagram for the experimental determination of solubility.

Experimental Protocol for Quantitative Solubility Determination

This section provides a detailed, step-by-step methodology for determining the solubility of this compound in a range of organic solvents. This protocol is designed to ensure accuracy and reproducibility.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a series of vials.

-

To each vial, add a known volume of a different organic solvent.

-

Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound should be used for quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the compound in the original, undiluted supernatant.

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Data Presentation

The experimentally determined solubility data should be summarized in a clear and organized table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| DMF | 25 | Experimental Value | Calculated Value |

Conclusion

While pre-existing quantitative data on the is limited, a systematic approach based on its chemical structure allows for reasonable predictions of its solubility behavior. This guide provides a robust experimental protocol for researchers to empirically determine the solubility of this compound in a variety of organic solvents. The resulting data will be invaluable for the effective design of synthetic routes, purification strategies, and formulation development involving this compound.

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- Solubility of Organic Compounds. (2023-08-31).

- Experiment 727: Organic Compound Functional Groups. (2024-11-19). Chemistry LibreTexts.

- This compound. BLDpharm.

- Formamide (Product Inform

- Formamide. Wikipedia.

- Solvent: formamide. University of Rochester, Department of Chemistry.

Sources

Initial Reactivity and Stability Profiling of N-(2-methoxy-5-nitrophenyl)formamide: A Proposed Investigational Framework

An In-depth Technical Guide

Abstract

N-(2-methoxy-5-nitrophenyl)formamide is a substituted nitroaromatic compound whose reactivity profile is not extensively documented in public literature. As with any novel chemical entity in a research or drug development pipeline, a foundational understanding of its chemical behavior is paramount for predicting stability, metabolic fate, and potential liabilities. This guide presents a comprehensive framework for conducting the initial reactivity and stability studies of this molecule. It is designed for researchers, chemists, and drug development professionals, providing not just protocols, but the underlying scientific rationale for each experimental choice. The methodologies described herein are designed as self-validating systems to ensure data integrity and build a robust, authoritative reactivity profile from first principles.

Part 1: Foundational Physicochemical Characterization

Before assessing reactivity, it is critical to establish the baseline physicochemical properties of the target compound. These parameters influence every subsequent experiment, from solvent selection to analytical method development and interpretation of stability.

1.1. Rationale for Characterization

The structure of this compound presents several key features: a weakly acidic N-H proton on the formamide, a basic amide carbonyl, an electron-withdrawing nitro group, and a lipophilic aromatic ring with a methoxy substituent. These groups dictate its solubility, ionization state (pKa), and partitioning behavior (LogP), which are fundamental to its handling, formulation, and potential biological interactions.

1.2. Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of this compound to a series of vials containing buffers at different pH values (e.g., pH 2, 7.4, and 9).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration using a pre-validated UV-Vis spectrophotometry or HPLC-UV method. The concentration of the saturated solution represents the solubility at that pH.

Protocol 2: Determination of Ionization Constant (pKa)

Given the weakly acidic N-H bond, potentiometric titration or UV-metric methods are suitable. The UV-metric method is often preferred for compounds with a strong chromophore, which the nitroaromatic ring provides.

-

Solution Preparation: Prepare a stock solution of the compound in a suitable co-solvent (e.g., methanol) and dilute it into a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

UV-Vis Spectroscopy: Record the full UV-Vis spectrum for each solution.

-

Data Analysis: Identify wavelengths with significant absorbance changes as a function of pH. Plot absorbance vs. pH and fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Protocol 3: Determination of Partition Coefficient (LogP)

The LogP (octanol-water partition coefficient) is a critical measure of lipophilicity.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for several hours and then allow the phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated analytical method (e.g., HPLC-UV).

-

Calculation: LogP = log ([Concentration]octanol / [Concentration]aqueous).

1.3. Anticipated Data Summary

The results from these initial tests should be compiled for easy reference.

| Parameter | Method | Condition | Anticipated Value/Range | Justification |

| Aqueous Solubility | Shake-Flask (HPLC-UV) | pH 2.0, 25 °C | Low | The aromatic structure and nitro group suggest poor water solubility. |

| pH 7.4, 25 °C | Low | Expected to remain largely unionized and poorly soluble. | ||

| pH 9.0, 25 °C | Slightly Increased | Potential for deprotonation of the formamide N-H at higher pH may increase solubility. | ||

| pKa | UV-metric Titration | 25 °C, 5% MeOH | 8.5 - 10.5 | The formamide N-H is weakly acidic, influenced by the electron-withdrawing nitro group. |

| LogP | Shake-Flask (HPLC-UV) | pH 7.4, 25 °C | 1.5 - 2.5 | Represents a balance between the polar formamide/nitro groups and the methoxy-benzene core. |

Part 2: Forced Degradation and Stability Profiling

Forced degradation studies are the cornerstone of initial reactivity assessment. They intentionally stress the molecule under harsh conditions to rapidly identify potential degradation pathways and degradation products. This is essential for developing stability-indicating analytical methods and predicting shelf-life. The design is guided by standards such as the ICH Q1A guidelines.

2.1. Causality Behind Stress Conditions

The chosen stress conditions target the specific functional groups within this compound:

-

Acid/Base Hydrolysis: Targets the formamide linkage, which is susceptible to cleavage under both acidic and basic conditions.

-

Oxidation: Probes the molecule's susceptibility to oxidative stress, which can affect the electron-rich aromatic ring, the methoxy group, or the formamide.

-

Photostability: Nitroaromatic compounds are often photosensitive. This test evaluates the potential for light-induced degradation.

-

Thermal Stress: Assesses the intrinsic thermal stability of the molecule.

2.2. Experimental Workflow for Forced Degradation

The overall workflow is designed to systematically expose the compound to stress and analyze the outcome.

Caption: Workflow for the forced degradation study of this compound.

2.3. Protocol for Stability-Indicating HPLC Method Development

A self-validating protocol requires a robust analytical method that can separate the parent compound from all potential degradation products.

-

Column & Mobile Phase Screening: Start with a versatile C18 column (e.g., 100 x 4.6 mm, 2.7 µm). Screen mobile phase gradients using (A) 0.1% formic acid in water and (B) acetonitrile.

-

Forced Degradation Sample Analysis: Inject a composite sample containing the parent compound and aliquots from all stressed conditions (after neutralization).

-

Method Optimization: Adjust the gradient, flow rate, and temperature to achieve baseline separation between the parent peak and all degradant peaks. Use a Photodiode Array (PDA) detector to assess peak purity for the parent compound under each condition. A pure peak confirms the method is "stability-indicating."

-

Validation: Perform a partial validation for specificity, linearity, and precision according to internal laboratory standards or ICH Q2(R1) guidelines.

2.4. Hypothetical Forced Degradation Outcomes

| Stress Condition | Reagents/Parameters | Expected Degradation | Probable Primary Degradation Product(s) |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | Moderate to High | 2-methoxy-5-nitroaniline (cleavage of formamide bond) |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | High | 2-methoxy-5-nitroaniline |

| Oxidation | 3% H₂O₂ at 25 °C | Low to Moderate | N-oxide derivatives or ring hydroxylation products |

| Photostability | ICH Q1B compliant chamber | Moderate | Potential for nitro group reduction or complex rearrangements |

| Thermal (Solid) | 80 °C | Low | No significant degradation expected if melting point is high. |

| Thermal (Solution) | 80 °C in ACN/H₂O | Low to Moderate | Acceleration of hydrolysis. |

Part 3: Probing Specific Chemical Reactivity

Beyond general stability, understanding the reactivity of the key functional groups with specific classes of reagents is crucial for anticipating interactions in more complex chemical or biological environments.

3.1. Reduction of the Nitro Group

The nitroaromatic motif is a critical pharmacophore but also a potential liability, as its reduction can lead to reactive intermediates. Assessing its reduction potential is a top priority.

Rationale: The reduction of an aromatic nitro group to an aniline is a fundamental transformation. It is relevant to predicting metabolic pathways (e.g., by gut microbiota or liver enzymes) and for use in synthetic chemistry. Common and mild reducing agents should be screened.